

# Validating FAPI-34 Imaging: A Head-to-Head Comparison with Histopathology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-34 imaging with the gold standard of histopathology for the assessment of Fibroblast Activation Protein (FAP) expression in tumors. The data presented herein is supported by experimental evidence from multiple studies, offering a comprehensive overview for researchers and clinicians in oncology and drug development.

# **Quantitative Data Presentation**

The following tables summarize the quantitative correlation between **FAPI-34** Positron Emission Tomography (PET) imaging metrics, primarily the maximum Standardized Uptake Value (SUVmax), and the histopathological expression of FAP, typically assessed by immunohistochemistry (IHC).



| Study<br>Cohort                                       | FAPI Tracer           | Correlation<br>Metric                    | Correlation<br>Coefficient<br>(r) | P-value | Reference |
|-------------------------------------------------------|-----------------------|------------------------------------------|-----------------------------------|---------|-----------|
| Various Solid<br>Cancers<br>(n=15)                    | 68Ga-FAPI-<br>46      | SUVmax vs.<br>FAP IHC<br>score           | 0.781                             | <0.001  | [1][2][3] |
| Pancreatic<br>Adenocarcino<br>ma                      | 68Ga-FAPI             | SUVmax vs.<br>FAP IHC<br>score           | 0.48                              | 0.04    | [4]       |
| Gastrointestin<br>al Stromal<br>Tumor (GIST)<br>(n=9) | 68Ga-DOTA-<br>FAPI-04 | SUVmax vs.<br>FAP IHC<br>score           | 0.8733                            | 0.0037  | [5]       |
| Bone and<br>Soft-Tissue<br>Sarcomas<br>(n=47)         | 68Ga-FAPI             | FAPI uptake<br>vs. FAP IHC<br>expression | 0.43                              | 0.03    | [6]       |
| Lung<br>Adenocarcino<br>ma (Stage IA)                 | 18F-FAPI-04           | SUVmax vs.<br>FAP-IHC<br>score           | 0.64                              | 0.005   | [7]       |
| Various<br>Cancers<br>(n=61)                          | 68Ga-FAPI             | SUVmax vs.<br>overall FAP<br>IHC score   | 0.352                             | 0.005   | [8]       |



| FAPI<br>Tracer               | Cancer<br>Type                  | FAPI<br>PET/CT<br>Sensitivit<br>y | FAPI<br>PET/CT<br>Specificit<br>y | FAPI PET/CT Positive Predictiv e Value (PPV) | Histopath<br>ology<br>Validation           | Referenc<br>e |
|------------------------------|---------------------------------|-----------------------------------|-----------------------------------|----------------------------------------------|--------------------------------------------|---------------|
| 68Ga-Ga-<br>FAPI-46          | Various<br>Cancers              | -                                 | -                                 | 90% (per-<br>patient)                        | Immunohis<br>tochemical<br>FAP<br>staining | [9]           |
| 68Ga-Ga-<br>FAPI-46          | Sarcoma                         | 96% (per-<br>patient)             | -                                 | 100% (per-<br>patient)                       | Histopathol ogy                            | [6]           |
| 68Ga-<br>DOTA-<br>FAPI-04    | Breast<br>Cancer                | 100%                              | 96.5%                             | -                                            | Histopathol ogically confirmed             | [10]          |
| 18F-AIF-<br>NOTA-<br>FAPI-04 | Multiple<br>Malignant<br>Tumors | 81.8%<br>(lymph<br>nodes)         | -                                 | -                                            | Histological<br>analysis                   | [11]          |

# Experimental Protocols FAPI-34 PET/CT Imaging Protocol

This protocol outlines a general procedure for 68Ga-FAPI PET/CT imaging. Specific parameters may vary based on the scanner and institutional guidelines.

### Patient Preparation:

- No specific dietary preparation, such as fasting, is required.
- Patients should be well-hydrated.
- Patients should void immediately before the scan to minimize bladder activity artifacts.[12]

#### Radiotracer Administration:



 An intravenous (IV) injection of 100-200 MBq of a 68Ga-labeled FAPI compound is administered.[12]

## Image Acquisition:

- PET scans are typically initiated 20-60 minutes after tracer injection.[12] Some studies have
  used imaging times as early as 10 minutes and as late as 3 hours post-injection to assess
  tracer kinetics.[12][13]
- A low-dose CT scan is performed for attenuation correction and anatomical localization.
- Whole-body PET imaging is acquired from the vertex to the mid-thigh.

## **FAP Immunohistochemistry (IHC) Protocol**

This protocol provides a standardized method for detecting FAP expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

#### Tissue Preparation:

- Cut FFPE tissue sections at 4-5 µm thickness and mount them on positively charged slides.
- Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

#### Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0)
   and heating at 90-100°C for 20-48 minutes.[14][15]
- Allow slides to cool to room temperature.

#### Staining Procedure:

- Block endogenous peroxidase activity using a 0.3% hydrogen peroxide solution.
- Block non-specific binding with a protein block or normal serum for 30-60 minutes.
- Incubate with a primary anti-FAP antibody (e.g., clone SP325) at a predetermined optimal dilution for 60 minutes at room temperature or overnight at 4°C.[14][15]



- Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Visualize the staining using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of FAP expression.
- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate the slides and mount with a permanent mounting medium.

## Interpretation:

- FAP expression is typically observed in the cytoplasm and membrane of cancer-associated fibroblasts (CAFs) within the tumor stroma.
- Staining intensity and the percentage of positive cells are scored to provide a semiquantitative measure of FAP expression.

## **Mandatory Visualization**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. FAPI-PET imaging better diagnostic option for Pancreatic Adenocarcinoma [medicaldialogues.in]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. hug.ch [hug.ch]
- 7. Comparison of the diagnostic accuracy between 18F-FAPI-04 PET/CT and 18F-FDG PET/CT in the clinical stage IA of lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast-Activation Protein PET and Histopathology in a Single-Center Database of 324 Patients and 21 Tumor Entities PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [68Ga]Ga-FAPI-46 PET accuracy for cancer imaging with histopathology validation: a single-centre, single-arm, interventional, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAPI PET/CT Imaging—An Updated Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superiority of FAPI-PET/CT for examining multiple malignant tumors: a retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]



- 15. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- To cite this document: BenchChem. [Validating FAPI-34 Imaging: A Head-to-Head Comparison with Histopathology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933286#validating-fapi-34-imaging-results-with-histopathology]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com